molecular formula C8H11N5O B1484060 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098022-22-9

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1484060
CAS RN: 2098022-22-9
M. Wt: 193.21 g/mol
InChI Key: NADXHWGRSFDXGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives has seen significant progress in recent years, with the integration of green methodologies . Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites have been employed . A synthetic route to the novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes has been developed .


Molecular Structure Analysis

The molecular formula of “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is C8H11N5O2S . The average mass is 241.270 Da, and the monoisotopic mass is 241.063339 Da .


Chemical Reactions Analysis

Pyranopyrazoles, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst leads to the corresponding pyrazole .

Scientific Research Applications

Diversity-Oriented Synthesis and Library Creation

A noteworthy application of derivatives similar to "3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole" is in diversity-oriented synthesis. Zaware et al. (2011) described the synthesis of a library of substituted tetrahydropyrones, including tetrahydropyran derivatives that were modified via click chemistry reactions. This process utilizes oxidative carbon-hydrogen bond activation, highlighting the compound's utility in creating structurally diverse non-natural compounds for biological screening (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Valence Tautomerism and Structural Analysis

Mojzych et al. (2014) investigated the valence tautomerism of new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines, compounds related to "3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole", demonstrating potential anticancer activity. Their research emphasized the tautomeric equilibrium and molecular structures determined by X-ray analysis, contributing to the understanding of intramolecular interactions and their effects on molecular packing (Mojzych, Karczmarzyk, Wysocki, Urbańczyk-Lipkowska, & Żaczek, 2014).

Antiproliferative Activity and Chemical Properties

Razmienė et al. (2021) focused on the synthesis and antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, providing insights into their potential for inducing cell death and their fluorescence properties for pH sensing. This research underscores the compound's applicability in cancer research and its utility as a tool in biochemical studies (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, & Šačkus, 2021).

Green Synthesis Approaches

Al-Matar et al. (2010) explored green synthesis methods for pyrano[2,3-c]-pyrazoles, highlighting a solvent-free approach. This method emphasizes the importance of environmentally friendly synthesis techniques in creating pyrazole derivatives, aligning with sustainable chemistry principles (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Safety and Hazards

While specific safety data for “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is not available, pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the research of pyrano[2,3-c]pyrazole derivatives, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, involve the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The focus is also on solvent selection with water as a renewable and non-toxic medium, and solvent-free conditions .

Mechanism of Action

properties

IUPAC Name

3-(2-azidoethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADXHWGRSFDXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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